(2-Butyl-1-benzofuran-3-yl)methanol
Description
Significance of the Benzofuran (B130515) Core in Modern Organic Synthesis and Medicinal Chemistry
The benzofuran nucleus is a fundamental structural unit found in a variety of natural products and synthetically developed pharmacological agents. nih.gov This scaffold's prominence stems from its versatile chemical nature, which allows for a wide range of structural modifications, and its inherent ability to interact with various biological targets.
Benzofuran derivatives have demonstrated a remarkable spectrum of biological and pharmaceutical activities. mdpi.com These include anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. nih.gov The broad and potent activity of compounds containing the benzofuran moiety has solidified its status as a biologically important scaffold. pharmatutor.org
In the field of medicinal chemistry, numerous clinically approved drugs and compounds under investigation feature the benzofuran core. For instance, Amiodarone, a potent antiarrhythmic agent, contains a 2-butylbenzofuran (B1266229) unit. medcraveonline.com Natural products like Ailanthoidol, a neolignan with a 2-arylbenzofuran skeleton, have shown promising anticancer and antiviral activities. medcraveonline.com The diverse applications of benzofuran derivatives have spurred significant interest in developing novel and efficient synthetic methods to access structurally diverse analogues. mdpi.com
The synthetic versatility of the benzofuran ring system allows chemists to introduce a variety of substituents at different positions, leading to compounds with fine-tuned biological activities. nih.gov The structure-activity relationship (SAR) studies of benzofuran derivatives often reveal that the nature and position of these substituents are crucial for their pharmacological effects. pharmatutor.org For example, modifications at the C-2 and C-3 positions of the benzofuran ring have been shown to significantly influence the anticancer and antimicrobial properties of these compounds. mdpi.com
Overview of (2-Butyl-1-benzofuran-3-yl)methanol as a Fundamental Benzofuran Derivative
This compound is a derivative of the benzofuran scaffold characterized by a butyl group at the 2-position and a hydroxymethyl group at the 3-position. This substitution pattern makes it an interesting subject for chemical and biological studies.
Below are some of the key chemical identifiers and properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| CAS Number | 926237-40-3 |
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure suggests that its synthesis would likely involve established methods for the preparation of 2,3-disubstituted benzofurans. A common strategy for the synthesis of such compounds involves the initial formation of a 2-alkylbenzofuran, which can then be functionalized at the 3-position. For instance, a Friedel-Crafts acylation of 2-butylbenzofuran, followed by reduction of the resulting ketone, could yield the target methanol (B129727) derivative. Patents describing the synthesis of related compounds, such as 2-butyl-3-(4-hydroxybenzoyl)benzofuran, often start with the reaction of salicylaldehyde (B1680747) with an α-halo ester to form the 2-butylbenzofuran core. google.comgoogle.com
Scope and Academic Relevance of Research on this compound and Closely Related Analogues
The academic and industrial interest in this compound and its analogues lies in their potential as building blocks for more complex molecules and as bioactive agents themselves. The presence of the hydroxyl group provides a reactive handle for further chemical transformations, allowing for the synthesis of a diverse library of derivatives for biological screening.
Research on closely related benzofuran analogues has revealed a wide range of biological activities, suggesting the potential for this compound to serve as a scaffold for the development of new therapeutic agents. For example, various 2-substituted benzofurans have been investigated for their ability to inhibit HIV-1 reverse transcriptase and for their anti-aging properties. pharmatutor.org Furthermore, benzofuranyl methanols have been reported as potential hypolipidemic agents. pharmatutor.org
The substitution pattern of this compound is particularly relevant in the context of anticancer research. Studies on other benzofuran derivatives have shown that the introduction of different functional groups at the 2 and 3-positions can lead to compounds with significant cytotoxic activity against various cancer cell lines. mdpi.com For instance, some 2-arylbenzofurans are known inhibitors of cell proliferation. pharmatutor.org The investigation of this compound and its derivatives could therefore contribute to the discovery of novel anticancer agents.
Moreover, the antimicrobial properties of benzofuran derivatives are well-documented. nih.gov The structural features of this compound, including the lipophilic butyl group and the polar hydroxymethyl group, could be conducive to antimicrobial activity. The exploration of this compound and its analogues in antimicrobial assays could lead to the identification of new leads for the development of antibiotics and antifungal agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8,14H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNPAXCUVKODCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Butyl 1 Benzofuran 3 Yl Methanol and Its Derivatives
Established Synthetic Routes to the 2-Butyl-1-benzofuran Core
The construction of the 2-butyl-1-benzofuran framework is a critical step in the synthesis of the target molecule. Several classical and modern synthetic strategies have been effectively employed to create this heterocyclic system.
Cyclization Reactions for Benzofuran (B130515) Ring Formation
Intramolecular cyclization is a cornerstone in benzofuran synthesis, involving the formation of the furan (B31954) ring fused to a benzene (B151609) ring. A variety of precursors and reaction conditions can be utilized to achieve this transformation.
One common approach involves the acid-catalyzed cyclization of α-aryloxy ketones. For instance, the treatment of α-aryloxyaryl ketones with Lewis acids like boron tribromide or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) can induce cyclodehydration to form the benzofuran ring. mdpi.com Similarly, bismuth(III) triflate and gallium(III) triflate have been used to catalyze such cyclizations. mdpi.com Another strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov Deprotonation with a strong base like lithium hexamethyldisilazide (LHMDS) initiates the cyclization, followed by acid-catalyzed dehydration to yield the benzofuran. nih.gov
A classic method, the Perkin synthesis, originally used to synthesize benzofuran itself from coumarin, laid the groundwork for various cyclization strategies. jocpr.com Modern variations include the use of low-valent titanium to effect the intramolecular cyclization of ketoesters derived from o-hydroxyacetophenones. jocpr.com
The following table summarizes representative cyclization reactions for benzofuran synthesis:
| Starting Material Type | Reagents/Conditions | Product Type |
| α-Aryloxyaryl ketones | BBr₃, p-TsOH, Bi(OTf)₃, Ga(OTf)₃ | Substituted Benzofurans |
| Unsaturated acyloxy sulfones | 1. LHMDS, THF; 2. p-TsOH, benzene | Fused Ring Furans/Benzofurans |
| o-(1-Alkynyl)anisoles | p-TsOH | 2-Arylsubstituted Benzofurans |
| 2-Methoxyphenylacetones | BBr₃ | 2-Methylbenzofurans |
| o-Allylphenols | PdCl₂(C₂H₄)₂, BQ | Substituted Benzofurans |
Palladium-Catalyzed Coupling Reactions in Benzofuran Synthesis
Palladium catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency and broad substrate scope. These methods often involve the coupling of a phenol (B47542) derivative with an alkyne, followed by an intramolecular cyclization.
A prominent example is the Sonogashira cross-coupling reaction. organic-chemistry.orgorganic-chemistry.org This reaction typically involves the coupling of an o-halophenol with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The initially formed o-alkynylphenol then undergoes intramolecular cyclization to afford the benzofuran. elsevier.es Palladium nanoparticles have also been utilized as recyclable catalysts for this one-pot synthesis. organic-chemistry.org
Another palladium-catalyzed approach is the Suzuki cross-coupling reaction, which is versatile for creating carbon-carbon bonds. mdpi.comsemanticscholar.org For instance, 2-(4-bromophenyl)benzofuran (B12281498) can be coupled with various arylboronic acids in the presence of a palladium(II) complex catalyst to yield novel benzofuran derivatives with biaryl moieties. mdpi.comsemanticscholar.org
The table below highlights key features of palladium-catalyzed benzofuran syntheses:
| Reaction Type | Key Reactants | Catalyst System | Key Feature |
| Sonogashira Coupling | o-Halophenols, Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | One-pot coupling and cyclization. organic-chemistry.orgelsevier.es |
| Suzuki Coupling | Aryl Halides, Arylboronic Acids | Pd(II) complex | Synthesis of biaryl-containing benzofurans. mdpi.comsemanticscholar.org |
| Heck-type Cyclization | Phenols, Bromoalkynes | Pd catalyst | Formation of 2-substituted benzofurans. organic-chemistry.org |
Friedel-Crafts Acylation Strategies on Benzofuran Derivatives
Friedel-Crafts acylation is a fundamental reaction for introducing an acyl group onto an aromatic ring, and it is a key method for functionalizing the pre-formed benzofuran core. wisdomlib.org This reaction is particularly important for the synthesis of precursors to (2-Butyl-1-benzofuran-3-yl)methanol.
In the context of synthesizing dronedarone, a drug containing the 2-butyl-5-nitrobenzofuran (B137315) moiety, Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride using a Lewis acid like tin(IV) chloride (SnCl₄) is a crucial step. ias.ac.inresearchgate.net This introduces the benzoyl group at the 3-position of the benzofuran ring. Subsequent demethylation of the methoxy (B1213986) group yields the corresponding hydroxyphenyl methanone (B1245722). ias.ac.inresearchgate.net The acylation of 2,3-diphenyl-5-methylbenzofuran with succinic anhydride (B1165640) is another example of this strategy. nih.gov
The following table outlines examples of Friedel-Crafts acylation on benzofuran derivatives:
| Benzofuran Substrate | Acylating Agent | Catalyst | Product |
| 2-Butyl-5-nitrobenzofuran | 4-Methoxybenzoyl chloride | SnCl₄ | (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone |
| 2,3-Diphenyl-5-methylbenzofuran | Succinic anhydride | - | β-(2,3-Diphenyl-5-methylbenzofuranoyl)propionic acid |
| Anisole and Acetophenone | - | SeO₂ and FeCl₃ | Benzofuran derivatives via in-situ acylation and cyclization |
Targeted Synthesis of this compound and its Direct Precursors
The direct synthesis of this compound or its immediate precursors often involves a multi-step sequence starting from readily available materials. A common strategy is to first construct the 2-butylbenzofuran (B1266229) core and then introduce the hydroxymethyl group at the 3-position.
One reported pathway to a key precursor, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (B188110), starts from 4-nitrophenol (B140041). ias.ac.in This multi-step synthesis involves the formation of 2-butyl-5-nitrobenzofuran, which is then subjected to Friedel-Crafts acylation. ias.ac.inresearchgate.net The resulting ketone can then be reduced to the corresponding alcohol, this compound, although this final reduction step is not explicitly detailed in the provided sources.
Another approach involves the acid-catalyzed cyclization of an acetal (B89532) substrate to form the benzofuran core. wuxiapptec.com For example, a polyphosphoric acid (PPA) catalyzed cyclization of a specific acetal can lead to the formation of a benzofuran scaffold, which can then be further functionalized. wuxiapptec.com
Advanced Synthetic Protocols and Green Chemistry Approaches for Benzofuran Production
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for synthesizing benzofurans. nih.gov These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.
Electrochemical methods represent a promising green alternative. archivepp.comresearchgate.net The electro-oxidation of certain aromatic compounds in the presence of suitable nucleophiles can lead to the formation of benzofuran derivatives in good yields and with high purity. archivepp.com This method is often performed under mild conditions, in non-toxic solvents, and without the need for a catalyst. archivepp.com
The use of water as a solvent is another key aspect of green chemistry. Palladium-catalyzed coupling reactions, such as the Suzuki coupling, have been successfully performed in aqueous media, providing a more sustainable route to benzofuran derivatives. mdpi.comsemanticscholar.org Additionally, the development of catalyst-free methods, such as certain electrochemical syntheses, further enhances the green credentials of benzofuran production. archivepp.com
Reactivity Studies and Transformation Pathways of this compound
The reactivity of this compound is primarily dictated by the functional groups present: the benzofuran ring, the butyl group, and the hydroxymethyl group. The benzofuran ring itself can undergo electrophilic substitution reactions, and the hydroxyl group can be involved in various transformations.
While specific reactivity studies for this compound are not extensively detailed in the provided search results, the reactivity of similar benzofuran structures provides valuable insights. The benzofuran nucleus is a key structural element in many medicinally important compounds, and its functionalization is of great interest. nih.gov For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. The benzofuran ring can undergo reactions such as halogenation, nitration, and Friedel-Crafts reactions, typically at the positions most activated by the existing substituents.
The development of a green chemistry laboratory experiment involving the palladium-catalyzed synthesis of a benzofuran highlights the educational value of understanding the reactivity and synthesis of this heterocyclic system. scielo.org.mx
Molecular Design and Derivatization Strategies of 2 Butyl 1 Benzofuran 3 Yl Methanol Analogues
Chemical Modifications at the Benzofuran (B130515) Ring System
Substituent Effects on Benzofuran Scaffold Properties
The biological activity and physicochemical properties of benzofuran derivatives are significantly influenced by the nature and position of substituents on the benzofuran ring. taylorandfrancis.comtandfonline.com Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, guiding the design of more potent and selective compounds.
The electronic properties of substituents play a crucial role. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, particularly at the para position of an aryl ring attached to the benzofuran scaffold, has been shown to enhance antimicrobial activity. rsc.org Specifically, compounds with two bromo substituents have demonstrated increased antimicrobial effects compared to those with a single halogen. rsc.org In the context of anticancer activity, the position of electron-donating or electron-withdrawing groups on the benzene (B151609) ring of the benzofuran is critical. rsc.org Studies have revealed that a 6-methoxy group can lead to maximum inhibitory activity, whereas a 4-methoxy group results in the least activity. rsc.org Similar enhancements in potency have been observed with ethoxy, methyl, or bromo substituents at the 6-position. rsc.org
The lipophilicity of the molecule, which is its ability to dissolve in fats and lipids, is another key factor affected by substituents. Modifications that alter lipophilicity can impact how a compound interacts with biological targets. biogecko.co.nz For example, in the development of anticancer agents, the lipophilicity of 2-aminobenzofuran derivatives was found to be a determining factor in their effectiveness against prostatic tumor cells. rsc.org
Steric effects, which relate to the size and shape of substituents, also influence the biological activity. The placement of bulky groups can either hinder or promote interaction with a biological target. SAR studies have highlighted the importance of a spacer between a heterocyclic substituent and the benzofuran nucleus for certain biological activities. rsc.org
The following table summarizes the observed effects of various substituents on the properties of the benzofuran scaffold based on published research:
| Substituent | Position(s) | Observed Effect | Reference(s) |
| Halogens (e.g., Bromo, Chloro, Fluoro) | C-4, C-5, C-6, para-position of aryl substituent | Increased antimicrobial and anticancer activity | rsc.orgrsc.orgbiogecko.co.nz |
| Nitro | C-4, C-5, C-6 | Potent antibacterial activity | rsc.org |
| Hydroxyl | C-4, C-5, C-6 | Potent antibacterial activity | rsc.org |
| Methoxy (B1213986) | C-6 | Maximum anticancer inhibitory activity | rsc.org |
| Methoxy | C-4 | Least anticancer inhibitory activity | rsc.org |
| Ethoxy, Methyl, Bromo | C-6 | Enhanced anticancer potency | rsc.org |
| Alkyl, Alkoxy | General | Modulate anticancer activity | biogecko.co.nz |
| Aryl | C-2 | Possesses various biological activities | lbp.world |
Introduction of Diverse Functional Groups for Enhanced Utility
To expand the therapeutic potential of benzofuran analogues, a variety of functional groups can be introduced onto the core structure. tandfonline.combiogecko.co.nz This strategy aims to enhance interactions with biological targets, improve pharmacokinetic properties, and introduce novel functionalities.
Commonly introduced functional groups include:
Amines: The introduction of amino groups can lead to compounds with significant biological activity. For example, 2-aminobenzofuran derivatives have been investigated for their anticancer properties. rsc.org
Acylhydrazones: These functional groups, formed by the condensation of hydrazine (B178648) with an aldehyde or ketone, have good biological activity and strong coordination ability. Novel benzofuran acylhydrazones have been developed as potent inhibitors of certain enzymes. taylorandfrancis.com
Pyrazoles: The incorporation of a pyrazole (B372694) nucleus into benzofuran derivatives has been reported to yield compounds with a wide range of activities, including analgesic, anti-inflammatory, and anticonvulsant properties. rsc.orglbp.world
Thiazoles: The hybridization of the benzofuran scaffold with thiazole (B1198619) rings has been explored, with some derivatives showing promising anticancer activity. rsc.org
Triazoles: Benzofuran derivatives containing a triazole moiety have demonstrated antimicrobial activity. rsc.org
1,3,4-Oxadiazoles: The combination of benzofuran and 1,3,4-oxadiazole (B1194373) rings has been rationally designed to create potential anti-tuberculosis agents. researchgate.netnih.gov
The introduction of these functional groups often involves multi-step synthetic sequences, starting from a functionalized benzofuran core. For example, the synthesis of benzofuran-based pyrazole derivatives can be achieved by introducing substituted anilines into the pyrazole ring, which can enhance antibacterial activity. rsc.org
Synthesis of Conjugated and Fused Benzofuran Derivatives
The synthesis of conjugated and fused benzofuran systems is a significant area of research, aiming to create molecules with extended π-systems and rigid, well-defined three-dimensional structures. chimia.ch These structural features are often associated with unique electronic and photophysical properties, making them valuable for applications in materials science and medicinal chemistry.
Several synthetic strategies have been developed to construct these complex architectures. Rhodium-catalyzed domino reactions, for instance, have been employed to create indene/benzofuran-fused alcohols from [(2-acylphenyl)ethynyl]phenols. chimia.ch This method allows for the rapid construction of a linearly-fused array of five- and six-membered rings. chimia.ch
Another approach involves the palladium-catalyzed Sonogashira coupling reaction, which is a versatile tool for forming carbon-carbon bonds. rsc.org This reaction has been used in the total synthesis of natural products containing the benzofuran moiety, enabling the introduction of various substituents and the construction of fused ring systems. rsc.org For example, the coupling of a bromobenzofuran with an alkyne can be a key step in building complex molecular frameworks. rsc.org
The synthesis of bis(benzofurano)metalloles, where a metallole unit is fused to two benzofuran rings, has also been achieved. acs.org These compounds exhibit enhanced conjugation, primarily due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level by the metallole unit. acs.org
Furthermore, the hybridization of benzofuran with other heterocyclic systems, such as 1,3,5-triazine, has led to the development of novel conjugated derivatives with potential antimicrobial activity. nih.gov The synthesis of these hybrids typically involves the reaction of a functionalized benzofuran with a reactive triazine derivative. nih.gov
Rational Design Principles for Novel Benzofuran Analogues
The design of novel benzofuran analogues is increasingly guided by rational, structure-based approaches. This involves leveraging an understanding of the target protein's three-dimensional structure and the key interactions required for binding. Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in this process.
One key principle is the concept of "privileged scaffolds," where certain molecular frameworks, like benzofuran, are recognized for their ability to bind to multiple biological targets. researchgate.net By using the benzofuran scaffold as a starting point, medicinal chemists can design libraries of compounds with diverse functionalities to target specific proteins.
Structure-activity relationship (SAR) data from previously synthesized analogues provide valuable insights for rational design. nih.gov By analyzing how different substituents affect biological activity, researchers can make informed decisions about which modifications are most likely to lead to improved potency and selectivity. For example, if SAR studies indicate that a particular region of the molecule is sensitive to steric bulk, designers can avoid placing large substituents in that area.
Molecular hybridization is another powerful design strategy. This involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecule. The goal is to create a hybrid compound with enhanced activity or a novel mechanism of action. The rational design of benzofuran-1,3,4-oxadiazole derivatives as anti-tuberculosis agents is a prime example of this approach. researchgate.netnih.gov
The following table outlines some of the rational design principles applied to the development of novel benzofuran analogues:
| Design Principle | Description | Example Application | Reference(s) |
| Privileged Scaffold | Utilizing the benzofuran core as a versatile platform for designing compounds that can interact with a variety of biological targets. | Development of benzofuran derivatives with broad therapeutic potential. | researchgate.net |
| Structure-Activity Relationship (SAR) Guided Design | Using experimental data on how structural modifications affect biological activity to inform the design of new, more potent compounds. | Optimizing substituent patterns to enhance efficacy against cancer cells or bacterial strains. | nih.gov |
| Molecular Hybridization | Combining the benzofuran scaffold with other pharmacophoric groups to create hybrid molecules with potentially enhanced or novel biological activities. | Design of benzofuran-1,3,4-oxadiazole hybrids as anti-tuberculosis agents. | researchgate.netnih.gov |
| Structure-Based Drug Design | Using the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. | In silico screening and design of benzofuran-based inhibitors for specific enzymes. | nih.gov |
Mechanistic Investigations of Biological Interactions of 2 Butyl 1 Benzofuran 3 Yl Methanol Derivatives
Elucidation of Molecular Targets and Pathways
The diverse pharmacological effects of (2-butyl-1-benzofuran-3-yl)methanol derivatives are rooted in their interactions with specific molecular targets, including receptors and enzymes.
Derivatives of this compound have been investigated for their ability to bind to and modulate the activity of several receptor types.
Opioid Receptors: Certain benzofuran (B130515) derivatives have shown affinity for opioid receptors. For instance, novel 3,4,7-trisubstituted benzofuran derivatives have been synthesized and found to selectively bind to the κ-opioid receptor (KOR) with moderate affinity (IC₅₀ = 3.9–11 µM), without significant binding to the μ-opioid receptor (MOR). jst.go.jp The aryl substituent on the hydroxy group appears crucial for KOR binding, as the corresponding alcohol without this feature showed no affinity. jst.go.jp Furthermore, the addition of a benzofuran moiety to fused-ring opioids has been shown to confer δ-receptor selectivity. nih.gov
Histamine (B1213489) Receptors: A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives have been identified as antagonists for both histamine H3 and H4 receptors. nih.govfrontiersin.org These compounds, which are structurally related to this compound, show potential as anti-inflammatory agents. nih.govfrontiersin.orgresearchgate.net
G Protein-Coupled Receptors (GPCRs): The interaction of benzofuran derivatives extends to other GPCRs. GPR119, a GPCR involved in modulating insulin (B600854) release, is a target for some benzofuran analogues. google.com Additionally, (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as agonists for G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1), which is involved in glucose-stimulated insulin secretion. researchgate.net The activation of GPCRs often involves the Gs alpha subunit, leading to an elevation of cAMP and subsequent cellular responses. google.com
Sigma Receptors: Chiral (piperazin-2-yl)methanol derivatives have demonstrated affinity for sigma-1 receptors. researchgate.net The 1,4-dibenzyl derivative, for example, interacts with sigma-1 receptors with a Kᵢ value of 7.4 nM and exhibits a 53-fold selectivity over sigma-2 receptors. researchgate.net The sigma-1 receptor is known to modulate various neurotransmitter systems and has been implicated in neuroprotection. sigmaaldrich.com A recently discovered sigma receptor ligand, AD258, a benzofuran derivative, showed high binding affinity to both sigma-1 (Kᵢ = 3.5 nM) and sigma-2 (Kᵢ = 2.6 nM) receptors. acs.org
This compound derivatives have been shown to inhibit the activity of several key enzymes.
Carbonic Anhydrases: Benzofuran-2-sulfonamide derivatives are effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. nih.gov These compounds have been evaluated as topical ocular hypotensive agents. nih.gov The inhibitory activity of sulfonamides against different carbonic anhydrase isozymes, such as hCA I, II, and IX, has been documented. hilarispublisher.comresearchgate.net
Tubulin Polymerization: A significant area of research has focused on the ability of benzofuran derivatives to inhibit tubulin polymerization, a critical process in cell division. nih.govnih.govresearchgate.netsci-hub.se This positions them as potential anticancer agents. These compounds often act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on tubulin. nih.gov The inhibitory concentration (IC₅₀) for tubulin polymerization for some of the most active derivatives is in the low micromolar range. nih.govnih.gov For example, certain 2-aroyl-benzofuran-based hydroxamic acids inhibit tubulin polymerization with IC₅₀ values as low as 0.56 µM. mdpi.com
In Vitro Cellular and Subcellular Mechanisms of Action
The molecular interactions of this compound derivatives translate into specific cellular and subcellular effects, particularly in the context of cancer.
Several derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines.
Studies have shown that treatment with certain benzofuran derivatives leads to a significant increase in nuclear condensation, a hallmark of apoptosis. mdpi.com
The induction of apoptosis is often mediated through the regulation of pro- and anti-apoptotic proteins. For instance, Western blot analysis has revealed that some derivatives cause a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. mdpi.com
Activation of caspase-3, a key executioner caspase in the apoptotic pathway, has also been observed following treatment with these compounds. mdpi.com In some cases, caspase-3 activation was increased by 1.5- to 3-fold compared to control cells. mdpi.com
Furthermore, DNA fragmentation, another characteristic of apoptosis, has been confirmed in cancer cells treated with these derivatives. mdpi.com One study reported that DNA fragmentation was 6.5 times greater in treated cells than in untreated cells. researchgate.net
Benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines, including chronic myelogenous leukemia (K562), MOLT-4 leukemia cells, and human colon cancer (HT-29) cells. researchgate.netmdpi.com
As mentioned in the enzyme inhibition section, a primary mechanism of action for many anticancer benzofuran derivatives is the inhibition of tubulin polymerization. nih.govmdpi.com This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov
The inhibition of tubulin polymerization has been quantified in several studies. For example, compounds 22 and 25 inhibited tubulin polymerization by 37.9% and 65.4%, respectively. mdpi.com
The IC₅₀ values for tubulin polymerization inhibition for some of the most potent derivatives are comparable to or even better than the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). mdpi.com For instance, compound 10h displayed an IC₅₀ value of 0.56 µM, which was two times higher than that of CA-4 (IC₅₀ = 1.0 µM). mdpi.com
The culmination of the molecular and cellular effects described above is the potent anti-proliferative activity of this compound derivatives against a range of cancer cell lines.
These compounds have demonstrated significant growth inhibition against various cancer cell lines, including lung (A549), cervical (ME-180), kidney (ACHN), melanoma (B-16), leukemia (L1210, FM3A/0, Molt4/C8, CEM/0), and breast cancer (MCF-7) cell lines. mdpi.comnih.gov
The half-maximal inhibitory concentration (IC₅₀) values for the most active compounds are often in the nanomolar range. For example, compound 10h exhibited IC₅₀ values ranging from 16 to 24 nM against several cell lines. nih.gov Another derivative, 6a, showed up to a 10-fold increase in potency compared to CA-4 in many tested cell lines. nih.gov
Interactive Data Table: Anti-proliferative Activity of Select Benzofuran Derivatives
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| 6a | Activated HAAE-1 | Endothelial | 0.1 | nih.gov |
| Quiescent HAAE-1 | Endothelial | 12 | nih.gov | |
| 10h | L1210 | Leukemia | 16-24 | nih.gov |
| FM3A/0 | Leukemia | 16-24 | nih.gov | |
| Molt4/C8 | Leukemia | 16-24 | nih.gov | |
| CEM/0 | Leukemia | 16-24 | nih.gov | |
| HeLa | Cervical Cancer | 16-24 | nih.gov | |
| 25 | ME-180 | Cervical Cancer | 60-170 | mdpi.com |
| A549 | Lung Cancer | 60-170 | mdpi.com | |
| ACHN | Kidney Cancer | 60-170 | mdpi.com | |
| B-16 | Melanoma | 60-170 | mdpi.com | |
| 35g | Various | Cancer | 0.3-27 | mdpi.com |
| 35h | Various | Cancer | 13-100 | mdpi.com |
Modulation of Intracellular Reactive Oxygen Species (ROS) Levels
Benzofuran derivatives have demonstrated the ability to modulate intracellular levels of reactive oxygen species (ROS), which are critical signaling molecules and also mediators of cellular damage when in excess. nih.govmdpi.com Studies have shown that certain benzofuran derivatives can act as either antioxidants, scavenging ROS, or as pro-oxidants, inducing ROS generation, depending on the specific molecular structure and cellular context. mdpi.com
Research on various benzofuran derivatives has revealed their potential to influence ROS levels. For instance, some derivatives have been shown to possess neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation, a process often induced by excessive ROS. nih.gov A study on novel benzofuran-2-carboxamide (B1298429) derivatives highlighted their ability to protect against neurotoxin-induced oxidative stress and cell death in neuronal cell lines. nih.gov This neuroprotective action is partly attributed to their capacity to scavenge ROS. nih.gov
Conversely, some benzofuran derivatives have been found to exert their anticancer effects by increasing ROS levels within cancer cells, leading to oxidative stress and subsequent cell death. mdpi.com For example, two derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, compounds 6 and 8 , were found to increase ROS levels in K562 chronic myelogenous leukemia cells in a time-dependent manner, suggesting a pro-oxidative mechanism for their anticancer activity. mdpi.com This dual role highlights the complexity of the interaction between benzofuran derivatives and cellular redox systems.
Table 1: Effect of Benzofuran Derivatives on ROS Generation in K562 Cancer Cells
| Compound | Incubation Time (h) | ROS Generation (relative to control) |
|---|---|---|
| 6 | 6 | Increased |
| 6 | 12 | Further Increased |
| 8 | 6 | Increased |
| 8 | 12 | Further Increased |
Data derived from a study on the pro-oxidative effects of benzofuran derivatives in cancer cells. mdpi.com
Antimicrobial and Antifungal Mechanistic Insights of Benzofuran Derivatives
The benzofuran scaffold is a key constituent in many compounds exhibiting potent antimicrobial and antifungal activities. nih.govrsc.orgnih.govbrieflands.comrsc.orgmdpi.com The mechanism of action often involves the disruption of essential cellular processes in microorganisms.
One of the proposed mechanisms for the antimicrobial and antifungal activity of benzofuran derivatives is the inhibition of crucial enzymes. For example, some benzofuran chalcone-based pyrimidine (B1678525) derivatives have been investigated for their ability to inhibit GlcN-6-P synthase, an enzyme essential for the synthesis of the peptidoglycan layer in bacterial cell walls and chitin (B13524) in fungal cell walls. brieflands.com By targeting this enzyme, these compounds can disrupt cell wall integrity, leading to microbial cell death. brieflands.com
Structure-activity relationship (SAR) studies have provided further insights into the antimicrobial mechanisms. The introduction of specific substituents on the benzofuran ring can significantly enhance antimicrobial potency. For instance, the presence of a hydroxyl group at the C-6 position and certain functional groups at the C-3 position of the benzofuran core have been found to be crucial for antibacterial activity and selectivity. rsc.org Similarly, the presence of halogen substituents, such as chloro groups, on linked pyrazoline and pyrazole (B372694) moieties has been shown to increase antimicrobial activity. rsc.orgrsc.org
Furthermore, some benzofuran derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov For example, certain 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran have shown excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. nih.gov The inhibitory activity of some synthesized benzofurans was found to be higher against Gram-negative bacteria than Gram-positive bacteria. nih.gov
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Type | Target Organism(s) | Key Structural Feature(s) for Activity |
|---|---|---|
| Benzofuran Chalcone Pyrimidines | Bacteria and Fungi | Inhibition of GlcN-6-P synthase |
| Hydroxylated Benzofurans | Bacteria | Hydroxyl group at C-6 |
| Halogenated Benzofuran Hybrids | Bacteria and Fungi | Chloro substituents on pyrazoline/pyrazole moieties |
| 1-(Thiazol-2-yl)pyrazoline Benzofurans | Gram-positive and Gram-negative bacteria | Thiazole (B1198619) and pyrazoline moieties |
This table summarizes findings from various studies on the antimicrobial mechanisms of benzofuran derivatives. nih.govbrieflands.comrsc.org
Anti-inflammatory and Antioxidant Mechanisms at a Molecular Level
Benzofuran derivatives have been extensively studied for their anti-inflammatory and antioxidant properties, with research elucidating their mechanisms of action at the molecular level. rsc.orgnih.govmdpi.combohrium.comnih.govresearchgate.netresearchgate.net
A key anti-inflammatory mechanism of benzofuran derivatives involves the inhibition of major inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com These pathways regulate the expression of numerous pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). mdpi.comnih.gov By inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, certain benzofuran hybrids can effectively down-regulate the production of these inflammatory molecules. mdpi.com For example, a piperazine/benzofuran hybrid, compound 5d , demonstrated potent anti-inflammatory effects by significantly inhibiting these signaling pathways. mdpi.com
The antioxidant mechanism of benzofuran derivatives is often linked to their ability to scavenge free radicals and chelate metal ions. The structural features of the benzofuran ring system contribute to its antioxidant potential. rsc.org For instance, the presence of hydroxyl groups on the benzofuran scaffold can enhance its radical scavenging activity. nih.gov Some benzofuran-2-carboxamide derivatives have shown the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in vitro. nih.gov
Furthermore, some benzofuran derivatives exhibit selective inhibitory activity against COX-2, an enzyme involved in the inflammatory response, while having minimal effect on COX-1, which is involved in normal physiological functions. nih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Table 3: Anti-inflammatory and Antioxidant Mechanisms of Benzofuran Derivatives
| Mechanism | Molecular Target(s) | Effect | Example Compound(s) |
|---|---|---|---|
| Anti-inflammatory | NF-κB and MAPK pathways | Inhibition of pro-inflammatory mediator production (NO, COX-2, TNF-α, IL-6) | Piperazine/benzofuran hybrid 5d |
| COX-2 enzyme | Selective inhibition of inflammatory enzyme | Celecoxib analogs with benzofuran moiety | |
| Antioxidant | Free radicals (e.g., DPPH) | Scavenging of reactive species | Benzofuran-2-carboxamide derivatives |
| Lipid peroxidation | Inhibition of oxidative damage to lipids | Benzofuran-2-carboxamide derivatives |
This table outlines the molecular mechanisms underlying the anti-inflammatory and antioxidant activities of benzofuran derivatives. nih.govmdpi.comnih.gov
Structure Activity Relationship Sar Studies of 2 Butyl 1 Benzofuran 3 Yl Methanol Derivatives
Impact of the 2-Butyl Chain Substitution on Biological Activity
The 2-butyl group plays a significant role in the biological activity of benzofuran (B130515) derivatives, a feature highlighted in studies of related compounds like amiodarone. While direct SAR studies on the 2-butyl chain of (2-Butyl-1-benzofuran-3-yl)methanol are not extensively documented, inferences can be drawn from analogues.
In the context of amiodarone, a potent antiarrhythmic agent with a 2-butyl-3-benzoylbenzofuran core, the butyl group is crucial for its activity. Modifications to this alkyl chain have been explored to optimize the drug's pharmacokinetic profile. For instance, replacing the butyl chain with a methyl acetate (B1210297) group was found to make the compound more susceptible to hydrolysis by esterases, thereby increasing its metabolism and reducing its half-life. This suggests that the length and nature of the alkyl substituent at the 2-position are key determinants of the molecule's metabolic stability and duration of action.
Further modifications to the ester side chain, such as increasing its bulkiness by adding methyl groups to form ethyl, isopropyl, sec-butyl, and neo-pentyl acetates, have been shown to increase steric hindrance for esterases. This, in turn, delays inactivation and prolongs the half-life of the compound. These findings underscore the importance of the steric properties of the substituent at the 2-position in modulating the pharmacokinetic behavior of benzofuran derivatives.
| Compound | Modification at 2-Position | Observed Effect | Reference |
|---|---|---|---|
| Amiodarone Analogue | Replacement of butyl with methyl acetate | Increased susceptibility to ester hydrolysis, reduced half-life | - |
| Ester Homologues | Elongation and branching of the ester side chain (ethyl, isopropyl, sec-butyl, neo-pentyl) | Increased steric hindrance, delayed inactivation, and prolonged half-life | - |
Role of the 3-Hydroxymethyl Group and its Derivatization
The 3-hydroxymethyl group is a key functional group that can significantly influence the biological activity of benzofuran derivatives. This group can participate in hydrogen bonding interactions with biological targets and provides a site for further derivatization to modulate the compound's properties. nih.gov
Studies on related benzofuran structures have shown that the presence and modification of a substituent at the C-3 position can have a profound impact on activity. For example, in a series of 2-aroyl-benzo[b]furan derivatives, the presence of a methyl group at the C-3 position led to a 2–38-fold increase in antiproliferative potency compared to the unsubstituted counterpart. mdpi.com This highlights the sensitivity of biological activity to even small structural changes at this position.
Derivatization of the 3-hydroxymethyl group can lead to a variety of new compounds with potentially altered biological activities. For instance, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, which would have different electronic and hydrogen bonding properties. Esterification or etherification of the hydroxyl group can be used to modify the lipophilicity and steric bulk of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target receptors or enzymes. kib.ac.cnmdpi.com
| Derivatization Reaction | Resulting Functional Group | Potential Impact on Properties | Reference |
|---|---|---|---|
| Oxidation | Aldehyde, Carboxylic Acid | Altered electronic properties and hydrogen bonding capacity | kib.ac.cn |
| Esterification | Ester | Increased lipophilicity, potential for prodrug design | kib.ac.cn |
| Etherification | Ether | Modified steric bulk and lipophilicity | kib.ac.cn |
Positional Effects of Substituents on the Benzene (B151609) Ring of the Benzofuran Scaffold
The position of substituents on the benzene ring of the benzofuran scaffold is a critical determinant of biological activity. mdpi.comnih.gov SAR studies on various benzofuran derivatives have consistently shown that the location of a substituent can dramatically alter the potency and selectivity of a compound. mdpi.comnih.gov
For example, in a series of 2-alkoxycarbonyl derivatives, the highest antiproliferative activity was observed when a methoxy (B1213986) group was located at the C-6 position. mdpi.com In another study, a methoxy group at the C-6 position was found to be essential for potent antiproliferative activity in 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives. mdpi.com The removal of this C-6 methoxy group resulted in inactive compounds. mdpi.com
Conversely, the position of other substituents can also have a significant impact. For instance, in a series of amino-substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, a methoxy group at the C-6 position conferred higher activity than when it was at the C-7 position. mdpi.com The introduction of a methoxy substituent at C-5 also led to a significant enhancement of activity compared to the unsubstituted analogue. mdpi.com These findings highlight the nuanced effects of substituent positioning on the benzene ring.
| Compound Series | Position of Methoxy Group | Observed Activity | Reference |
|---|---|---|---|
| 2-Alkoxycarbonyl derivatives | C-6 | Highest activity | mdpi.com |
| 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furans | C-6 | Essential for potent activity | mdpi.com |
| Amino-substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | C-6 | Higher activity | mdpi.com |
| C-7 | Lower activity | mdpi.com | |
| 2-Alkoxycarbonyl derivatives | C-5 | Significant enhancement of activity | mdpi.com |
Electronic and Steric Influences on Receptor and Enzyme Interactions
The biological activity of this compound derivatives is governed by a complex interplay of electronic and steric factors that dictate their interactions with receptors and enzymes. rsc.org The nature and position of substituents on the benzofuran scaffold can modulate these properties, thereby influencing the binding affinity and efficacy of the compounds. rsc.org
Electron-donating and electron-withdrawing groups on the benzene ring can alter the electron density of the benzofuran system, which can be crucial for interactions with biological targets. For instance, the introduction of electron-donating groups can enhance π-stacking interactions with aromatic residues in a binding pocket, while electron-withdrawing groups can influence hydrogen bonding capabilities. In a study of diketopyrrolopyrroles bearing benzofuran moieties, the presence of strongly donating amino groups at the 6-position of the benzofuran led to a significant bathochromic shift in absorption and emission maxima, indicating a highly polarized character. rsc.org
Steric effects also play a pivotal role. The size and shape of substituents can either facilitate or hinder the optimal binding of the molecule to its target. For example, bulky substituents may cause steric clashes that prevent the molecule from fitting into a binding site. Conversely, appropriately sized substituents can enhance van der Waals interactions and improve binding affinity. Research on diketopyrrolopyrrole derivatives has shown that deplanarized molecules, resulting from steric hindrance, can still possess strong two-photon absorbing properties, indicating that steric bulk can be strategically employed to fine-tune specific properties. rsc.org
The interplay between electronic and steric effects is often complex and not always predictable. For example, in a series of 2-aroyl-benzo[b]furan derivatives, the introduction of a methyl group at the C-3 position, a seemingly minor steric modification, resulted in a significant increase in antiproliferative activity. mdpi.com This suggests that even subtle changes in molecular geometry can have a profound impact on biological function.
| Factor | Modification | Observed Influence | Reference |
|---|---|---|---|
| Electronic Effects | Introduction of electron-donating groups (e.g., -NH2) | Alters electron density, can enhance π-stacking interactions, leads to polarized character. | rsc.org |
| Introduction of electron-withdrawing groups | Can influence hydrogen bonding capabilities. | - | |
| Steric Effects | Introduction of bulky substituents | Can cause steric hindrance or enhance van der Waals interactions, affecting binding affinity. | - |
| Introduction of a methyl group at C-3 | Significant increase in antiproliferative activity, highlighting the importance of subtle geometric changes. | mdpi.com |
Computational Chemistry and Molecular Modeling of 2 Butyl 1 Benzofuran 3 Yl Methanol and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, Natural Bond Orbital Analysis) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, stability, and reactivity of benzofuran (B130515) derivatives. physchemres.orgjetir.org
Researchers have employed DFT with various functionals, such as B3LYP, GGA-PBE, and meta-GGA-TPSS, in conjunction with basis sets like 6-31G(d,p) and 6-311++G**, to optimize the geometry of benzofuran systems and predict their properties. physchemres.orgjetir.orgcore.ac.uk For instance, a study on 2-phenylbenzofuran (B156813) found that the GGA-PBE functional provided a good agreement between predicted and experimental geometric results, establishing it as a suitable method for calculating the properties of its derivatives. physchemres.org Theoretical calculations have been used to determine the stable conformers of benzofuran derivatives, showing that for some, the solid-state conformers are the most stable, while for others, intermolecular forces in the crystal lattice influence the orientation of substituents. core.ac.uk
Key electronic properties derived from these calculations include:
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their energy gap, are crucial for determining a molecule's chemical reactivity and kinetic stability. jetir.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions. physchemres.orgjetir.org It helps in understanding the electron density distribution within the molecule.
Global and Local Reactivity Descriptors: Parameters such as chemical hardness, softness, and local electrophilicity (ωk) are calculated to understand and predict the regioselectivity of chemical reactions, such as the reduction of double bonds in the furanoid ring. nih.gov
These quantum chemical studies provide a foundational understanding of the electronic characteristics that govern the behavior of benzofuran analogues, including their potential as nonlinear optical (NLO) materials and their pharmacological properties. physchemres.orgjetir.org
| Study Focus | Method/Basis Set | Key Findings | Reference |
|---|---|---|---|
| Electronic Structure and NLO Properties of 2-Phenylbenzofuran Derivatives | DFT (GGA-PBE, PBV86, meta-GGA-TPSS) / 6-31G(d,p) | GGA-PBE was found to be the most accurate functional. The first-order hyperpolarizability values indicated remarkable NLO properties. | physchemres.org |
| Vibrational Frequency and Electronic Properties of Benzofuran-2-carbonyl chloride | DFT & HF / 6-311++G** | Calculated FT-IR and UV-Vis spectra, HOMO-LUMO gap, NBO, and NLO properties. The compound was found to have good optical properties. | jetir.org |
| Conformational Analysis of Benzofuran Derivatives | DFT (B3LYP) / 6-31G(d) | Determined stable conformers in the gas phase. Found that solid-state conformers of 3-benzo[b]furancarboxylic acid derivatives are the most stable. | core.ac.uk |
| Reactivity and Regioselectivity in Benzofuran Reduction | DFT (HSAB principle) | Local electrophilicity (ωk) was the most useful parameter for explaining the selectivity of polar reactions on the olefinic carbons. | nih.gov |
| Structural Characterization of 7-acetyl-5-nitrobenzofurans | DFT and QTAIM | Examined intramolecular interactions and analyzed intermolecular contacts using Hirshfeld's fingerprint diagrams. | uj.ac.za |
Molecular Dynamics Simulations and Conformational Analysis of Benzofuran Derivatives
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing crucial information about their conformational flexibility and stability, particularly when interacting with biological macromolecules. tandfonline.comnih.gov
For benzofuran analogues, MD simulations have been conducted for timeframes ranging from 100 to 250 nanoseconds to explore their stability within the active sites of target enzymes. tandfonline.commdpi.comnih.govfrontiersin.org A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. Converged RMSD values over the simulation time suggest that the system has reached a stable equilibrium. tandfonline.comnih.gov For example, simulations of benzofuran-class inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) showed that the systems converged after approximately 30 ns. tandfonline.comnih.gov
Another important analysis is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the molecule or protein. In studies of Pks13 inhibitors, the greatest fluctuations were observed in the residues of the protein's lid domain. tandfonline.comnih.gov Conformational analysis, often coupled with quantum chemical calculations, explores the energy landscape of a molecule as its rotatable bonds are changed. core.ac.ukresearchgate.net This is critical for understanding which molecular shapes are energetically favorable and thus more likely to be biologically active. core.ac.ukresearchgate.net Such analyses have revealed that substituents on the benzofuran ring are often nearly coplanar with the aromatic system. researchgate.net
MD simulations also play a vital role in refining the results of molecular docking by providing a more realistic, solvent-inclusive environment and allowing for the calculation of binding free energies, which can offer a more accurate prediction of binding affinity. tandfonline.comnih.govmdpi.com
| Target/System | Simulation Time | Key Metrics & Findings | Reference |
|---|---|---|---|
| Benzofuran inhibitors of M. tuberculosis Pks13 | 100 ns | RMSD converged after ~30 ns. RMSF showed the highest fluctuation in the protein lid domain. Calculated a binding free energy (ΔGbind) of -51.43 kcal/mol for the lead molecule. | tandfonline.comnih.gov |
| Benzofuran-1,3,4-oxadiazoles as Pks13 inhibitors | 250 ns | MD simulations confirmed the stability of lead compounds within the Pks13 active site. | nih.gov |
| Benzofuran-1,2,4-triazoles as HCV NS5B RdRp inhibitors | Up to 125 ns | RMSD analysis showed deviations up to 4 Å, indicating conformational changes upon binding. MM-PBSA/GBSA calculations revealed strong intermolecular energies. | mdpi.com |
| Pyrazole (B372694) and Benzofuran-based AChE inhibitors | 100 ns | RMSD graph showed high stability for the designed compound C27** complexed with the AChE receptor, with RMSD values between 1.3–2.1 Å. | frontiersin.org |
| 7-acetyl-5-nitrobenzofurans with Protease and FKBP12-mTOR | Not specified | MD simulations were used to confirm significant interactions found during molecular docking. | uj.ac.za |
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is extensively used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions for benzofuran derivatives. mdpi.comtandfonline.comnih.gov
Docking studies on benzofuran analogues have targeted a wide range of proteins, including farnesyltransferase (FTase), M. tuberculosis Polyketide Synthase 13 (Pks13), the Hepatitis C Virus (HCV) NS5B enzyme, and acetylcholinesterase (AChE). nih.govfrontiersin.orgtandfonline.comnih.gov Software like AutoDock and Molecular Operating Environment (MOE) are commonly used for these simulations. mdpi.comnih.govresearchgate.net
The results of these studies are typically analyzed based on binding energy scores and the specific interactions formed between the ligand and the amino acid residues in the receptor's active site. researchgate.net Key interactions often include:
Hydrogen Bonds: Crucial for specificity and stability. For example, a hydrogen bond involving a phenol (B47542) hydroxyl group was found to be responsible for the enhanced stability of a lead Pks13 inhibitor. tandfonline.com
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.
π-π Stacking: Interactions between aromatic rings. mdpi.com
Van der Waals Forces: General attractive or repulsive forces between molecules. mdpi.com
Docking studies have successfully predicted the binding affinities of novel benzofuran derivatives, often showing good correlation with experimental results. For instance, benzofuran-1,2,4-triazole scaffolds showed excellent binding affinity scores (e.g., -16.09 Kcal/mol) against the HCV NS5B enzyme, which were better than a standard reference drug. mdpi.com Similarly, docking of oxadiazole and pyrazole derivatives of benzofuran against DNA GyrB of Mycobacterium tuberculosis identified compounds with high binding energies and low inhibition constants, suggesting strong affinity. researchgate.net
| Compound Class | Protein Target | Software/Method | Key Findings | Reference |
|---|---|---|---|---|
| Benzofuran-1,2,4-triazoles | HCV NS5B RdRp | MOE | Binding affinities ranged from -14.11 to -16.09 Kcal/mol, superior to the reference drug. | mdpi.com |
| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Pks13 | MOE | Lead compounds showed binding affinities (e.g., -14.82 kcal/mol) comparable to or better than the standard TAM-16 inhibitor. | nih.gov |
| Benzofuran and Pyrazole derivatives | M. tuberculosis DNA GyrB | AutoDock 4.0 | Identified derivatives with the highest binding energy and lowest inhibition constant, indicating strong affinity. | researchgate.net |
| Pyrazole and Benzofuran-based analogues | Acetylcholinesterase (AChE) | Autodock 4.2 | Docking simulations were performed to understand intermolecular interactions with the AChE active site. | frontiersin.org |
| 7-acetyl-5-nitrobenzofurans | Protease and FKBP12-mTOR | Not specified | Docking revealed significant interactions between the most active molecules and the active site residues of the target proteins. | uj.ac.za |
Predictive Modeling for Biological Activity and SAR
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. physchemres.orgtandfonline.com This approach is crucial for predicting the activity of new, unsynthesized molecules and for understanding the Structure-Activity Relationships (SAR) that govern efficacy. nih.gov
For benzofuran derivatives, numerous QSAR studies have been performed to model activities such as farnesyltransferase (FTase) inhibition, antiproliferative activity, and inhibition of protein tyrosine phosphatase-1B (PTP1B). tandfonline.comnih.govnih.gov These models are typically developed using multiple linear regression (MLR) or partial least squares (PLS) methods. tandfonline.com
The process involves calculating a wide range of molecular descriptors, which can be categorized as:
Physicochemical: e.g., LogP (partition coefficient), molar refractivity (MR). tandfonline.combioinformation.net
Electronic: e.g., partial charges. tandfonline.com
Topological and Steric: e.g., atom and bond counts, van der Waals surface area (P-VSA). tandfonline.comnih.gov
The statistical quality and predictive power of the generated QSAR models are rigorously validated using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (R²pred). physchemres.orgtandfonline.com Successful models show high values for these parameters, indicating a strong correlation and good predictive ability. For example, QSAR models for benzofuran-based FTase inhibitors showed R²pred values >0.71, and models for antiproliferative activity had R²pred >0.81. tandfonline.com
These studies have revealed key structural features for activity. For FTase inhibition, van der Waals surface area descriptors, partition coefficient, and partial charges were identified as major contributors. tandfonline.comnih.gov The presence of hydrogen bond donors/acceptors and negatively charged groups was also found to be critical for improved activity. tandfonline.comnih.gov Such insights are invaluable for the rational design of new, more potent analogues of (2-Butyl-1-benzofuran-3-yl)methanol. nih.gov
| Activity Modeled | Method | Key Descriptors | Statistical Significance | Reference |
|---|---|---|---|---|
| FTase Inhibition & Antiproliferative Activity | MLR, PLS | P-VSA (van der Waals surface area), logP, partial charge (PEOE_VSA4) | R²pred > 0.71 (FTase), R²pred > 0.81 (Antiproliferative), R²m > 0.7 | tandfonline.com |
| Antiprotozoal Activity | MLR | Quantum chemical descriptors from DFT | Model quality assessed by R², R²adj, and R²cv. | physchemres.org |
| PTPase-1B Inhibition | Multiple Regression | Physicochemical parameters | r = 0.86, F-test value = 42.697 | nih.gov |
| CYP26A1 Inhibition | Multiple Regression (Hansch analysis) | Molar refractivity (MR), molecular weight (MW), logP, etc. | Generated models with high coefficient of determination (R²). | bioinformation.net |
Advanced Spectroscopic and Analytical Characterization of 2 Butyl 1 Benzofuran 3 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of benzofuran (B130515) derivatives, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR spectra provide data on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in derivatives of (2-Butyl-1-benzofuran-3-yl)methanol, the signals for the butyl group protons typically appear in the upfield region (δ 0.9-2.8 ppm). The methylene (B1212753) protons of the CH₂OH group in the parent compound would be expected to show a characteristic singlet or doublet in the range of δ 4.5-4.9 ppm. Protons attached to the aromatic benzofuran core resonate in the downfield region, typically between δ 7.0 and 8.0 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The butyl chain carbons resonate at higher field strengths, while the aromatic and carbonyl carbons (if present in a derivative) are found further downfield. In substituted benzofuran derivatives, the chemical shifts of the carbon atoms in the benzofuran ring are sensitive to the nature and position of the substituents.
Detailed NMR data has been reported for several complex benzofuran derivatives. For example, the spectroscopic data for various (2Z)-2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones reveal characteristic signals that confirm their intricate structures. scirp.org Similarly, full ¹H and ¹³C NMR data are available for a range of benzofuran-2-yl(p-tolyl)methanones and related structures, which were synthesized via tandem addition/cyclization reactions. rsc.org
Below is a table summarizing representative NMR data for some benzofuran derivatives.
| Compound Name | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| (2Z)-2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one | ¹H NMR | 9.93 (s, 1H, Ar-OH), 7.95 (s, 1H, Ar-H), 7.42 - 7.08 (m, 5H, Ar-H), 6.77 (s, 1H, =CHPh) | scirp.org |
| ¹³C NMR | 190.27, 157.91, 152.93, 147.99, 137.43, 135.21, 130.28, 129.82, 126.05, 114.62, 110.15, 105.62, 78.22 | scirp.org | |
| Benzofuran-2-yl(p-tolyl)methanone | ¹H NMR | 7.97 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 8.0 Hz, 1H), 7.64 (d, J = 8.5 Hz, 1H), 7.52-7.48 (m, 2H), 7.34-7.48 (m, 3H), 2.46 (s, 3H) | rsc.org |
| ¹³C NMR | 184.0, 156.0, 152.5, 143.8, 134.6, 129.7, 129.3, 128.2, 127.1, 123.9, 123.2, 116.0, 112.5, 21.7 | rsc.org | |
| 1-(4-(2-Butyl-2H-tetrazole-5-yl)phenyl)ethan-1-one | ¹H NMR | 8.26 (d, 2H), 8.08 (d, 2H), 4.68 (t, 2H), 2.66 (s, 3H), 2.15-2.00 (m, 2H), 1.55-1.40 (m, 2H), 0.96 (t, 3H) | acgpubs.org |
| ¹³C NMR | 197.3, 163.9, 138.0, 131.5, 128.7, 126.7, 52.8, 29.9, 26.5, 19.3, 13.4 | acgpubs.org |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI MS, GC-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. acgpubs.orgnih.gov
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 204.27 g/mol . americanelements.com High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
Fragmentation analysis in MS can reveal the structure of the molecule. For example, the loss of a water molecule (-18 Da) from the parent alcohol or the cleavage of the butyl chain are expected fragmentation pathways. In GC-MS analysis of related compounds like (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, the fragmentation patterns help to confirm the complex structure. nih.gov
The table below shows mass spectrometry data for several benzofuran derivatives.
| Compound Name | Ionization Method | Observed m/z | Note | Reference |
| (2Z)-2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one | MS | 395.80 | [M]⁺ | scirp.org |
| (2Z)-5,7-dibromo-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | MS | 430.30 | [M]⁺ | scirp.org |
| (2Z)-5,7-dibromo-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | MS | 464.80 | [M]⁺ | scirp.org |
| 1-(4-(2-Ethyl-2H-tetrazole-5-yl)phenyl)ethan-1-one | HRMS (ESI) | 217.1138 | [M+H]⁺ | acgpubs.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. nih.gov
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The C-H stretching vibrations of the alkyl (butyl) and aromatic parts of the molecule typically appear between 2850-3100 cm⁻¹. The C-O stretching of the alcohol and the ether linkage of the benzofuran ring would produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).
In derivatives, other functional groups give rise to distinct peaks. For example, a carbonyl group (C=O) in a methanone (B1245722) derivative shows a strong IR absorption band around 1630-1720 cm⁻¹. scirp.org
The table below summarizes key IR absorption bands for some benzofuran derivatives.
| Compound Name | Functional Group | IR Absorption (ν, cm⁻¹) | Reference |
| (2Z)-2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one | Ar-OH | 3377 | scirp.org |
| C=O | 1699 | scirp.org | |
| C=CH | 1642 | scirp.org | |
| C-O-C | 754 | scirp.org | |
| 4-(1-(Benzofuran-2-yl)ethoxy)-N-butyl-6-chloro-1,3,5-triazin-2-amine | N-H | 3275 | nih.gov |
| Aromatic C-H | 3093 | nih.gov | |
| Aliphatic C-H | 2965 | nih.gov | |
| 1-(4-(2-Butyl-2H-tetrazole-5-yl)phenyl)ethan-1-one | C-H | 2956 | acgpubs.org |
| C=O | 1677 | acgpubs.org |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
Chromatographic techniques are essential for the separation and purification of synthesized compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for the analysis of benzofuran derivatives. researchgate.net
By selecting an appropriate stationary phase (e.g., C18 reverse-phase column) and mobile phase, HPLC can effectively separate the target compound from starting materials, by-products, and other impurities. researchgate.net The purity of a sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For pharmaceutical applications, methods are often developed to detect and quantify impurities at very low levels (e.g., below 0.1%). researchgate.net
For instance, in the synthesis of dronedarone, a complex benzofuran derivative, HPLC is used to monitor the reaction progress and to determine the purity of the final product and its intermediates. google.com Purity levels exceeding 99% are often required and demonstrated using this technique. google.com Reports on related compounds show that a purity of greater than 98% can be confirmed by HPLC analysis. chemicea.com The use of HPLC is also critical in stability studies to track the degradation of the active pharmaceutical ingredient and the formation of degradation products. researchgate.net
Strategic Applications of 2 Butyl 1 Benzofuran 3 Yl Methanol As a Synthetic Intermediate
Precursor Role in Complex Pharmaceutical Synthesis, emphasizing the 2-butyl-1-benzofuran-3-yl Scaffold (e.g., Amiodarone, Dronedarone)
The 2-butyl-1-benzofuran-3-yl scaffold is a key structural motif in several significant pharmaceutical agents, most notably the antiarrhythmic drugs Amiodarone and Dronedarone. rsc.org (2-Butyl-1-benzofuran-3-yl)methanol, or a closely related derivative, is a crucial starting point in the multi-step synthesis of these complex molecules.
Amiodarone Synthesis:
Amiodarone is a potent antiarrhythmic agent used to treat a variety of cardiac dysrhythmias. rsc.org While multiple synthetic routes to Amiodarone exist, many converge on the formation of a 2-butyl-3-aroylbenzofuran intermediate. One common strategy involves the Friedel-Crafts acylation of 2-butylbenzofuran (B1266229) with 4-methoxybenzoyl chloride to produce (2-butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. newdrugapprovals.org This ketone can be considered a derivative of this compound, where the methanol (B129727) group is oxidized to a ketone. Subsequent steps include demethylation to reveal a hydroxyl group, followed by iodination and etherification with diethylaminoethyl chloride to yield Amiodarone. newdrugapprovals.orgchemicalbook.comchemicalbook.com
Dronedarone Synthesis:
Dronedarone, another antiarrhythmic drug, shares the benzofuran (B130515) core with Amiodarone but is designed to have a better safety profile. rsc.orgnih.gov Its synthesis also heavily relies on intermediates derived from the 2-butyl-1-benzofuran scaffold. A key intermediate for Dronedarone is (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (B188110). researchgate.netias.ac.in The synthesis of this intermediate can start from 4-nitrophenol (B140041) and involves the construction of the 2-butyl-5-nitrobenzofuran (B137315) ring system. researchgate.netias.ac.in This is followed by a Friedel-Crafts acylation, similar to the Amiodarone synthesis. researchgate.netias.ac.in The nitro group is then reduced to an amine, which is subsequently reacted with methanesulfonyl chloride to form the sulfonamide group present in Dronedarone. google.comgoogle.com The final steps involve etherification of the phenolic hydroxyl group.
The following table outlines the key synthetic intermediates and their roles in the synthesis of Amiodarone and Dronedarone.
| Drug | Key Intermediate Derived from the 2-Butyl-1-benzofuran Scaffold | Role of the Intermediate |
| Amiodarone | (2-butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | Precursor for iodination and etherification |
| Dronedarone | (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | Precursor for reduction of the nitro group and subsequent sulfonamide formation and etherification |
Synthesis of Other Pharmacologically Relevant Benzofuran-Containing Scaffolds and Core Structures
The utility of this compound and its derivatives extends beyond the synthesis of Amiodarone and Dronedarone. The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. pharmatutor.orgrsc.orgunina.it The 2-butyl-1-benzofuran-3-yl framework serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.
Research has shown that derivatives of the benzofuran scaffold exhibit a broad spectrum of pharmacological activities, including:
Anticancer: Benzofuran derivatives have been investigated for their potential to inhibit the growth of various cancer cell lines. pharmatutor.orgrsc.orgmdpi.com
Antibacterial and Antifungal: The benzofuran motif is found in compounds with activity against various bacterial and fungal strains. pharmatutor.orgunina.it
Anti-inflammatory: Certain benzofuran derivatives have demonstrated anti-inflammatory properties. unina.itnih.gov
Antiviral: The benzofuran scaffold has been incorporated into molecules with antiviral activity. pharmatutor.orgunina.it
The synthesis of these diverse pharmacologically relevant scaffolds often involves the modification of the core benzofuran ring system derived from precursors like this compound. For instance, the functional groups at the 2 and 3 positions of the benzofuran ring can be readily modified to introduce different substituents, leading to a library of new compounds for biological screening.
Development of New Synthetic Routes for Diverse Benzofuran-Containing Compounds
The strategic importance of this compound and related compounds has spurred the development of new and more efficient synthetic routes to access the benzofuran core. researchgate.netgoogle.com These efforts aim to improve yields, reduce the number of reaction steps, and utilize more environmentally friendly reagents.
One area of focus has been the development of novel methods for the construction of the benzofuran ring itself. Traditional methods can sometimes be lengthy or require harsh reaction conditions. More recent approaches include:
Tandem Cyclization Reactions: Efficient cascade or tandem reactions have been developed to construct the benzofuran ring system in a single step from readily available starting materials. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, have been employed to form key bonds in the synthesis of benzofuran derivatives. rsc.org
Intramolecular Cyclizations: Various intramolecular cyclization strategies have been explored to efficiently form the furan (B31954) ring onto a benzene (B151609) precursor. rsc.org
Furthermore, new methods for the functionalization of the pre-formed benzofuran scaffold are continuously being developed. This allows for the late-stage diversification of molecules containing the 2-butyl-1-benzofuran-3-yl core, enabling the rapid synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. pharmatutor.org The development of these new synthetic routes is crucial for expanding the chemical space around the benzofuran scaffold and for discovering new drug candidates.
The table below summarizes some of the modern synthetic approaches used in the synthesis of benzofuran derivatives.
| Synthetic Approach | Description |
| Tandem Cyclization Reactions | Multiple bond-forming reactions occur in a single pot, increasing efficiency. nih.gov |
| Metal-Catalyzed Cross-Coupling | Utilizes transition metals like palladium to form carbon-carbon or carbon-heteroatom bonds. rsc.org |
| Intramolecular Cyclizations | Formation of the furan ring from a linear precursor containing both the phenolic and alkyne or related functionalities. rsc.org |
| Late-Stage Functionalization | Introduction of new functional groups onto a pre-existing benzofuran core. |
Future Directions and Emerging Research Avenues for 2 Butyl 1 Benzofuran 3 Yl Methanol Research
Exploration of Undiscovered Biological Activities and Novel Molecular Pathways
The known biological activities of benzofuran (B130515) derivatives are extensive, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai However, the full therapeutic potential of (2-Butyl-1-benzofuran-3-yl)methanol and related structures is likely yet to be realized. Future research will focus on screening this compound against a broader range of biological targets to uncover novel therapeutic applications.
Recent studies on benzofuran compounds have begun to elucidate their mechanisms of action, such as the activation of the TLR4/NF-κB pathway in mediating anti-inflammatory effects. nih.gov Another area of investigation involves the NF-κB and MAPK signaling pathways. bohrium.commdpi.com For this compound, future work should aim to identify its specific molecular targets and signaling cascades. This could involve high-throughput screening against diverse enzyme and receptor panels, as well as proteomic and metabolomic studies to map its cellular interaction network. The exploration of its potential as a neuroprotective or analgesic agent, given the activity of other benzofurans, is also a promising avenue. mdpi.com
| Research Area | Focus | Potential Impact |
| Novel Bioactivity Screening | Testing against under-explored targets (e.g., ion channels, GPCRs, epigenetic modifiers). | Discovery of first-in-class drugs for various diseases. |
| Mechanistic Elucidation | Identifying specific protein interactions and signaling pathway modulation. | Understanding the molecular basis of action to enable rational drug design. |
| Therapeutic Area Expansion | Investigating efficacy in areas like neurodegenerative diseases, metabolic disorders, and rare diseases. | Repurposing and development of new treatments for unmet medical needs. |
Application of Machine Learning and Artificial Intelligence in Benzofuran Drug Discovery and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of benzofuran-based drugs. nih.gov These computational tools can analyze vast datasets to predict the biological activity of novel benzofuran derivatives, including analogs of this compound, thereby accelerating the identification of promising lead compounds. github.com
| AI/ML Application | Description | Benefit |
| Predictive Bioactivity Modeling | Algorithms trained on known benzofuran bioactivity data to predict the activity of new derivatives. | Faster identification of potent compounds and reduction in the need for extensive initial screening. |
| Structure-Activity Relationship (SAR) Analysis | Identifying key structural features that contribute to the biological activity of benzofuran compounds. | Guiding the rational design of more effective and selective drug candidates. |
| In Silico ADMET Prediction | Computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of new compounds. | Early identification of compounds with poor pharmacokinetic profiles, saving time and resources. |
Development of Sustainable and Scalable Synthetic Methodologies for Benzofuran Derivatives
While numerous methods for the synthesis of benzofurans exist, a key future direction is the development of more sustainable and scalable processes. rsc.orgmdpi.com This includes the use of greener solvents, milder reaction conditions, and catalysts that are abundant and have low toxicity. For the synthesis of this compound and its derivatives, this means moving away from stoichiometric reagents and exploring catalytic approaches.
Recent advancements in this area include the use of palladium-on-carbon (Pd/C) as a recyclable catalyst and the development of electrochemical methods that avoid the need for chemical oxidants. researchgate.net Iron-catalyzed reactions are also emerging as a cost-effective and environmentally friendly alternative. chinesechemsoc.org Furthermore, the application of flow chemistry to benzofuran synthesis offers the potential for improved scalability, safety, and efficiency compared to traditional batch processes. A practical synthesis for a key intermediate of the antiarrhythmic drug dronedarone, which shares the 2-butyl-benzofuran core, has been described, highlighting the industrial relevance of scalable syntheses for this class of compounds. ias.ac.inresearchgate.net
| Synthetic Strategy | Advantages | Relevance to this compound |
| Green Catalysis | Use of non-toxic, earth-abundant metals (e.g., iron) and recyclable catalysts (e.g., Pd/C). | Reduces environmental impact and cost of synthesis. |
| Electrosynthesis | Avoids the use of chemical oxidants and can often be performed at room temperature. | Offers a cleaner and more energy-efficient route to benzofuran derivatives. |
| Flow Chemistry | Enables continuous production, better process control, and enhanced safety. | Facilitates large-scale manufacturing for potential pharmaceutical applications. |
| Novel Rearrangement Reactions | Discovery of new substituent migration reactions to create complex benzofurans. tus.ac.jp | Unlocks pathways to previously inaccessible, highly functionalized derivatives. tus.ac.jp |
Potential Applications in Advanced Materials Science
Beyond their pharmaceutical applications, benzofuran derivatives are gaining attention for their use in advanced materials. divyarasayan.org The unique electronic and photophysical properties of the benzofuran ring system make it a promising building block for organic electronic materials. acs.org
Specifically, benzofuran-containing polymers and small molecules are being investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The ability to tune the electronic properties of the benzofuran core through substitution, such as with the butyl and methanol (B129727) groups in this compound, could lead to the development of new materials with tailored performance characteristics. Another emerging application is in the area of energy storage, where benzofuran derivatives are being explored as components of organic batteries and supercapacitors. numberanalytics.comchinesechemsoc.org Covalent organic frameworks (COFs) incorporating benzofuran linkages are also being synthesized for potential applications in energy storage and catalysis. rsc.orgacs.org
| Material Application | Role of Benzofuran Derivatives | Potential of this compound Analogs |
| Organic Electronics (OLEDs, OFETs) | Serve as emissive materials or as charge transport layers due to their π-conjugated system. numberanalytics.com | Functionalization could be used to tune the emission color, charge mobility, and stability of devices. |
| Energy Storage (Batteries, Supercapacitors) | Act as redox-active components in organic electrodes. numberanalytics.com | The specific substituents could influence the redox potential, capacity, and cycling stability. |
| Thermoelectric Materials | Composites with carbon nanotubes show potential for converting heat to electricity. mdpi.com | Molecular design can optimize the Seebeck coefficient and power factor. mdpi.com |
| Fluorescent Materials and Dyes | The benzofuran scaffold can serve as a core for fluorescent molecules. tus.ac.jp | Potential for use as biological probes, sensors, or in imaging applications. tus.ac.jp |
Conclusion
Summary of Key Academic Research Findings on (2-Butyl-1-benzofuran-3-yl)methanol and Related Benzofuran (B130515) Chemistry
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal and synthetic chemistry. nih.govacs.org First synthesized by Perkin in 1870, this structural framework is present in a multitude of natural products and synthetically developed drugs. nih.govacs.org The diverse biological activities exhibited by benzofuran derivatives have spurred extensive research into their synthesis and potential applications. mdpi.comrsc.orgrsc.org
Research has revealed that benzofuran derivatives possess a wide array of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. nih.govmdpi.comrsc.org This has led to their investigation for treating diseases such as diabetes, HIV, tuberculosis, and Alzheimer's disease. nih.gov For instance, some benzofuran derivatives have shown potential as antitubercular agents by inhibiting the chorismate mutase enzyme in bacteria. acs.org
The synthesis of the benzofuran core and its derivatives has been a significant focus of chemical research. nih.govsioc-journal.cn A variety of synthetic strategies have been developed, often employing metal catalysts such as palladium, copper, and ruthenium. nih.govorganic-chemistry.org These methods include intramolecular cyclization, Sonogashira coupling, and one-pot syntheses. nih.govorganic-chemistry.org Catalyst-free and environmentally friendly approaches, such as those using deep eutectic solvents, are also being explored. nih.govacs.org
Specifically, research on substituted benzofurans, such as those with a butyl group at the 2-position, has been driven by their role as key intermediates in the synthesis of complex molecules. For example, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (B188110) is a crucial starting material for the antiarrhythmic drug dronedarone. ias.ac.in The synthesis of such compounds often involves multi-step processes, including Friedel-Crafts acylation. ias.ac.in
The reactivity of the benzofuran ring allows for further functionalization. For instance, palladium-catalyzed direct 3-arylation of 2-n-butylbenzofuran has been demonstrated as a cost-effective method for creating 3-arylbenzofuran derivatives. researchgate.net
Outlook on the Continued Academic and Industrial Relevance of the this compound Scaffold
The this compound scaffold and related benzofuran structures are poised to maintain their significance in both academic and industrial spheres. The inherent versatility of the benzofuran nucleus as a "privileged scaffold" in medicinal chemistry ensures its continued exploration for the development of new therapeutic agents. mdpi.comresearchgate.net
Academically, the focus will likely remain on the discovery and optimization of novel synthetic methodologies. This includes the development of more efficient, atom-economical, and environmentally benign routes to functionalized benzofurans. nih.govmdpi.com The exploration of new catalytic systems, including biocatalysis and photoredox catalysis, will likely play a crucial role in this endeavor. sioc-journal.cn Furthermore, a deeper understanding of the structure-activity relationships of benzofuran derivatives will continue to drive the design of molecules with enhanced potency and selectivity for various biological targets. mdpi.com
From an industrial perspective, the benzofuran scaffold is a key component in a number of approved drugs and promising clinical candidates. rsc.orgrsc.org The demand for efficient and scalable syntheses of key benzofuran intermediates, such as those related to this compound, will persist. ias.ac.in The applications of benzofuran derivatives extend beyond pharmaceuticals into materials science, where they are used in the synthesis of polymers and dyes. nih.gov This diversification of applications will further fuel industrial interest in this class of compounds.
The ongoing discovery of new natural products containing the benzofuran core will also provide fresh inspiration for the design of novel bioactive molecules. rsc.orgresearchgate.net The total synthesis of these complex natural products presents a significant challenge and a driving force for innovation in synthetic organic chemistry. rsc.org
Q & A
Q. What are effective synthetic routes for (2-Butyl-1-benzofuran-3-yl)methanol?
- Methodological Answer : A common approach involves refluxing salicylaldehyde derivatives with alkylating agents in polar aprotic solvents (e.g., acetone or methanol) under basic conditions. For example, similar benzofuran derivatives are synthesized using chloroacetone and anhydrous potassium carbonate in dry acetone, followed by purification via column chromatography (ethyl acetate/hexane) . Key steps include:
-
Reaction Conditions : 12-hour reflux at 333 K.
-
Purification : Recrystallization from ethanol or petroleum ether.
-
Validation : Thin-layer chromatography (TLC) with silica gel and acetone:benzene (1:1) solvent systems to confirm purity .
Synthetic Route Parameters Precursor ---------- Salicylaldehyde derivative
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., benzofuran protons at δ 6.8–7.5 ppm, methylene groups near δ 3.5–4.0 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., expected m/z ~218 for C₁₂H₁₄O₂).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with methanol/water mobile phases .
- Melting Point Analysis : Compare observed values with literature data (if available).
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) be resolved?
- Methodological Answer : Systematic validation under controlled conditions is critical:
- Solubility Testing : Compare solubility in methanol, ethanol, and DMSO using gravimetric analysis. For polar solvents like methanol, ensure deactivation of glassware with 5% dimethyldichlorosilane to prevent adsorption .
- Stability Studies : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
- Cross-Referencing : Replicate conflicting experiments using identical parameters (e.g., SPE protocols with Oasis HLB cartridges for extraction efficiency comparisons) .
Q. What crystallographic methods are suitable for determining the structure of this compound?
- Methodological Answer : X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement):
-
Crystal Growth : Evaporate a benzene or ethyl acetate solution at room temperature .
-
Hydrogen Bonding Analysis : Identify intermolecular O–H⋯O interactions (common in benzofuran derivatives) to understand packing motifs .
-
Refinement : Apply riding models for H atoms with Uiso = 1.2–1.5×Ueq of parent atoms .
Crystallographic Parameters Software Space Group Hydrogen Bonding
Q. How can the biological activity of this compound be evaluated in pharmacological research?
- Methodological Answer : Use in vitro assays to screen for potential bioactivity:
-
Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus or Escherichia coli (MIC values).
-
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
-
Enzyme Inhibition : Test for COX-2 or CYP450 inhibition using fluorometric kits .
-
Metabolite Analysis : Employ LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
Bioassay Design Assay Type ------------ Antimicrobial Cytotoxicity
Data Contradiction Analysis
Q. How should researchers address conflicting data in reactivity studies of this compound?
- Methodological Answer : Apply multivariate analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
